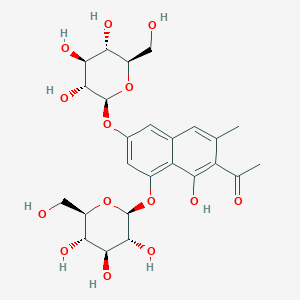

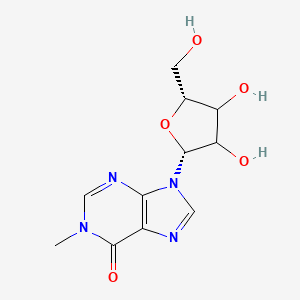

Cassiaglycoside II

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cassiaglycoside II can be isolated from the seeds of Cassia auriculata through a series of extraction and chromatographic techniques. The seeds are first extracted with methanol, and the extract is then partitioned into n-hexane and water layers . The water layer is subjected to column chromatography using Diaion HP-20, followed by further purification using normal-phase and reversed-phase silica gel chromatography and repeated high-performance liquid chromatography (HPLC) to yield this compound .

Industrial Production Methods

While there is no specific industrial production method detailed for this compound, the extraction and purification techniques used in laboratory settings can be scaled up for industrial applications. The use of advanced chromatographic techniques and optimization of extraction conditions can enhance the yield and purity of the compound.

Análisis De Reacciones Químicas

Types of Reactions

Cassiaglycoside II undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Hydrolysis: Acidic or enzymatic hydrolysis can be used to break down this compound into its aglycone and sugar components.

Glycosylation: Glycosylation reactions can be performed using glycosyl donors and catalysts to attach sugar moieties to the aglycone.

Major Products Formed

The major products formed from these reactions include the aglycone, various oxidized derivatives, and glycosylated compounds

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of Cassiaglycoside II involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation, oxidative stress, and glucose metabolism . The compound’s glycoside moiety plays a crucial role in its biological activity by enhancing its solubility and bioavailability .

Comparación Con Compuestos Similares

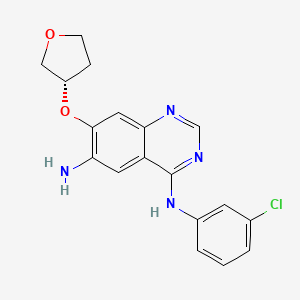

Cassiaglycoside II is unique among glycosides due to its naphthol structure. Similar compounds include:

Cassiaglycoside I: A benzocoumarin glycoside isolated from the same plant.

Cassiaglycoside III: A chromon glycoside with different biological activities.

Cassiaglycoside IV: A phenylethyl glycoside with distinct chemical properties.

These compounds share a common origin but differ in their chemical structures and biological activities, highlighting the diversity of glycosides found in Cassia auriculata .

Propiedades

Fórmula molecular |

C25H32O14 |

|---|---|

Peso molecular |

556.5 g/mol |

Nombre IUPAC |

1-[1-hydroxy-3-methyl-6,8-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]naphthalen-2-yl]ethanone |

InChI |

InChI=1S/C25H32O14/c1-8-3-10-4-11(36-24-22(34)20(32)17(29)13(6-26)38-24)5-12(16(10)19(31)15(8)9(2)28)37-25-23(35)21(33)18(30)14(7-27)39-25/h3-5,13-14,17-18,20-27,29-35H,6-7H2,1-2H3/t13-,14-,17-,18-,20+,21+,22-,23-,24-,25-/m1/s1 |

Clave InChI |

FGAOJGGJKFNCNJ-DJKNCCAPSA-N |

SMILES isomérico |

CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

SMILES canónico |

CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-Acetyl-4-[3-[[3-[2-acetyl-4-(diethylcarbamoylamino)phenoxy]-2-hydroxypropyl]-tert-butylamino]-2-hydroxypropoxy]phenyl]-1,1-diethylurea](/img/structure/B13425138.png)

![N-[4-[(3E)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide](/img/structure/B13425162.png)

![[1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B13425186.png)